![molecular formula C18H20O2Si B14715280 Dimethylbis[(1-phenylethenyl)oxy]silane CAS No. 6651-32-7](/img/structure/B14715280.png)
Dimethylbis[(1-phenylethenyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis[(1-phenylethenyl)oxy]silane is an organosilicon compound with the molecular formula C18H20O2Si. This compound is characterized by its unique structure, which includes two phenylethenyl groups attached to a silicon atom via oxygen atoms. It is used in various chemical applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylbis[(1-phenylethenyl)oxy]silane can be synthesized through the reaction of dimethyldichlorosilane with phenylethenol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2C6H5CH=CH2OH→(CH3)2Si(OCH=CHC6H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylbis[(1-phenylethenyl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form silanes with hydrogenated phenylethenyl groups.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Epoxides of phenylethenyl groups.
Reduction: Hydrogenated silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethylbis[(1-phenylethenyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which dimethylbis[(1-phenylethenyl)oxy]silane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The phenylethenyl groups provide a hydrophobic environment, while the silicon-oxygen bonds offer sites for chemical modification. This dual functionality allows the compound to participate in a variety of chemical reactions and interactions .
Vergleich Mit ähnlichen Verbindungen
Dimethyldichlorosilane: Lacks the phenylethenyl groups, making it less reactive in certain applications.
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylethenyl groups, leading to different reactivity and applications.
Tetramethylsilane: A simpler structure with four methyl groups, used primarily as a reference standard in NMR spectroscopy.
Uniqueness: Dimethylbis[(1-phenylethenyl)oxy]silane is unique due to its combination of phenylethenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and the ability to undergo further chemical modifications .
Eigenschaften
CAS-Nummer |
6651-32-7 |
|---|---|
Molekularformel |
C18H20O2Si |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
dimethyl-bis(1-phenylethenoxy)silane |
InChI |
InChI=1S/C18H20O2Si/c1-15(17-11-7-5-8-12-17)19-21(3,4)20-16(2)18-13-9-6-10-14-18/h5-14H,1-2H2,3-4H3 |
InChI-Schlüssel |
HQRORXAFGQDUHX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OC(=C)C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


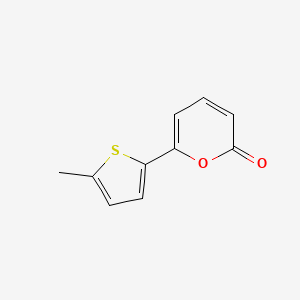
![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)



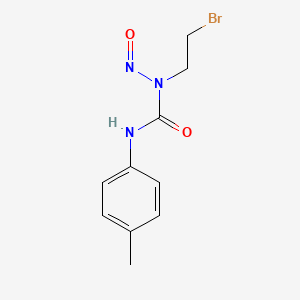

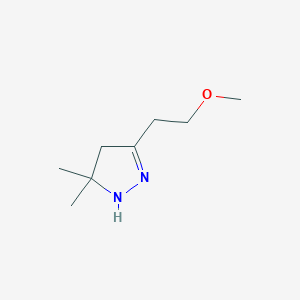
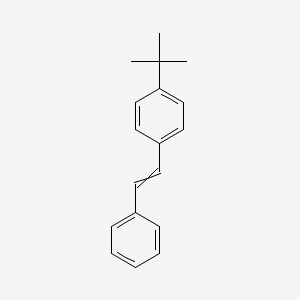
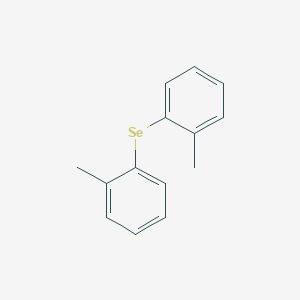


![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

